Naproxcinod

Description

NAPROXCINOD is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

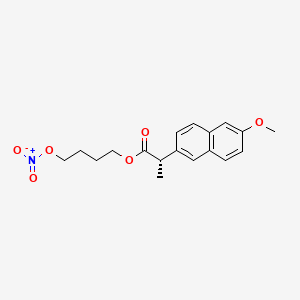

structure given in first source

a nitric oxide-releasing NSAID derivative

a nitric-oxide releasing derivative of naproxen

See also: Naproxen (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJWRDCWYYTIG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167523 | |

| Record name | Naproxcinod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163133-43-5 | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163133-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxcinod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxcinod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naproxcinod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXCINOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naproxcinod: A Technical Whitepaper on its Nitric Oxide-Donating Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproxcinod (formerly AZD3582 or HCT-3012) is a first-in-class Cyclooxygenase-Inhibiting Nitric Oxide-Donating (CINOD) drug developed to provide the analgesic and anti-inflammatory efficacy of a traditional nonsteroidal anti-inflammatory drug (NSAID) with an improved safety profile.[1][2] It is a chemical entity that covalently links naproxen, a non-selective COX inhibitor, to a nitric oxide (NO)-releasing moiety via an ester linkage.[3] Upon oral administration and absorption, naproxcinod is metabolized, releasing both naproxen and nitric oxide.[1][4] This dual mechanism of action is intended to maintain the anti-inflammatory benefits of naproxen while mitigating the characteristic gastrointestinal and cardiovascular side effects associated with NSAIDs, primarily through the vasodilatory and cytoprotective effects of nitric oxide.[3][5] This document provides a detailed technical overview of naproxcinod's core nitric oxide-donating properties, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: A Dual Pathway Approach

Naproxcinod is designed as a prodrug that, once metabolized, exerts its effects through two distinct but complementary pharmacological pathways.[6]

-

Cyclooxygenase (COX) Inhibition: The naproxen component acts as a non-selective inhibitor of COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][7]

-

Nitric Oxide (NO) Donation: The nitroxybutyl ester moiety releases nitric oxide.[1] NO plays a crucial role in various physiological processes that can counteract the adverse effects of COX inhibition.[1] These include vasodilation, inhibition of platelet aggregation, and maintenance of gastrointestinal mucosal integrity.[1][3][8]

The cleavage of naproxcinod by esterase enzymes releases naproxen and the NO-donating moiety, allowing for their separate but concurrent actions.[7]

The Nitric Oxide/cGMP Signaling Pathway

The cardiovascular and gastrointestinal benefits of naproxcinod are primarily mediated through the canonical nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[4][9]

-

Activation of Soluble Guanylyl Cyclase (sGC): Released NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylyl cyclase (sGC).[9][10]

-

Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[9][10]

-

Downstream Effects: Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[9] This cascade leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and other protective cellular responses.[4][9]

References

- 1. Naproxcinod - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]

- 4. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator Naproxcinod in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]

- 5. Cyclooxygenase-inhibiting nitric oxide donators for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naproxcinod | C18H21NO6 | CID 9884642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cox inhibitors stage a comeback | News | Chemistry World [chemistryworld.com]

- 8. Naproxcinod: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

An In-depth Technical Guide on the Cyclooxygenase Inhibition Pathway of Naproxcinod

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproxcinod is a novel cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug, developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating their associated gastrointestinal and cardiovascular side effects. This technical guide delineates the core mechanism of naproxcinod's action, focusing on its cyclooxygenase (COX) inhibition pathway. Upon administration, naproxcinod is rapidly metabolized into its active components: naproxen and a nitric oxide (NO)-donating moiety.[1][2] The naproxen metabolite is responsible for the inhibition of both COX-1 and COX-2 enzymes, while the NO moiety engages a separate signaling pathway to exert beneficial effects on the vasculature and gastrointestinal mucosa.[1][2] This dual pathway positions naproxcinod as a compound with a potentially improved safety profile compared to its parent drug, naproxen.

The Dual Mechanism of Action of Naproxcinod

Naproxcinod's pharmacological activity is characterized by two distinct and complementary pathways:

-

Cyclooxygenase (COX) Inhibition by Naproxen: As a prodrug, naproxcinod releases naproxen, a potent non-selective inhibitor of COX enzymes.[3] Naproxen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

-

Nitric Oxide (NO) Donation: The second component of naproxcinod is a nitric oxide-donating molecule.[1] NO plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and maintenance of gastrointestinal mucosal integrity.[1] This pathway is intended to counteract the detrimental effects of COX inhibition, such as increased blood pressure and gastric damage.

This document will focus primarily on the cyclooxygenase inhibition pathway mediated by the naproxen metabolite of naproxcinod.

Quantitative Analysis of COX Inhibition

The inhibitory potency of naproxen, the active metabolite of naproxcinod, against COX-1 and COX-2 has been quantified using various in vitro and ex vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

A study utilizing an ex vivo human whole blood assay provided the following IC50 values for naproxen. This assay is considered highly relevant to the in vivo situation as it accounts for plasma protein binding and cellular interactions.[5]

| Analyte | Target Enzyme | Assay Type | IC50 (µmol/L) | Reference |

| Naproxen | COX-1 | Ex vivo human whole blood | 35.48 | [5] |

| Naproxen | COX-2 | Ex vivo human whole blood | 64.62 | [5] |

These values indicate that naproxen is a non-selective COX inhibitor, with a slightly higher potency for COX-1 over COX-2.

Signaling Pathways

Cyclooxygenase Inhibition Pathway

The primary mechanism of action for the naproxen metabolite of naproxcinod is the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. This inhibition disrupts the synthesis of prostaglandins from arachidonic acid.

Nitric Oxide (NO) Signaling Pathway

The nitric oxide released from naproxcinod activates a distinct signaling cascade that leads to vasodilation and other protective effects.

Experimental Protocols

Ex vivo Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquot whole blood into tubes.

-

Add the test compound at various concentrations.

-

Induce platelet aggregation and subsequent COX-1 activity by allowing the blood to clot at 37°C for a defined period (e.g., 60 minutes).[2]

-

Centrifuge to separate the serum.

-

Measure the concentration of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using a validated method such as ELISA or LC-MS/MS.[6][7]

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquot whole blood into tubes.

-

Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), and incubate for a period sufficient to induce COX-2 expression (e.g., 24 hours).[8]

-

Add the test compound at various concentrations.

-

Stimulate COX-2 activity with a suitable agent (if necessary).

-

Centrifuge to separate the plasma.

-

Measure the concentration of prostaglandin E2 (PGE2), a primary product of COX-2 in this system, in the plasma using a validated method like ELISA or LC-MS/MS.[7][9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, the concentration of the compound that produces 50% inhibition, from the resulting dose-response curve.

-

In Vitro Purified Recombinant COX Enzyme Assay

This assay provides a direct measure of the interaction between a test compound and the isolated COX enzymes.

Objective: To determine the IC50 values of a test compound for purified human recombinant COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes. These are commercially available or can be expressed and purified from systems like insect cells.[10]

-

Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), a heme cofactor, and any other necessary components.[11]

-

Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period at a specific temperature (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[11]

-

Reaction Termination: After a short, defined incubation time (e.g., 2 minutes), stop the reaction by adding a quenching agent, such as a strong acid.[11]

-

Product Quantification: Measure the amount of prostaglandin product (e.g., PGE2 or PGF2α) formed using a sensitive detection method. Fluorometric or colorimetric assays are common, often involving a secondary reaction to produce a detectable signal.[11][12] Alternatively, LC-MS/MS can be used for direct and specific quantification.

-

Data Analysis:

-

Calculate the percentage of inhibition of prostaglandin production at each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening potential COX inhibitors using an in vitro enzymatic assay.

Conclusion

Naproxcinod represents a sophisticated approach to anti-inflammatory therapy, leveraging a dual mechanism of action to potentially enhance safety. Its cyclooxygenase inhibition is mediated by its active metabolite, naproxen, which acts as a non-selective inhibitor of COX-1 and COX-2. Understanding the intricacies of this pathway, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a comprehensive foundation for the continued investigation and development of CINODs and other novel anti-inflammatory agents.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naproxcinod, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Naproxcinod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxcinod, a novel cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug, represents a significant advancement in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of naproxcinod. Detailed experimental protocols for its synthesis are presented, along with a compilation of quantitative data from key clinical studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure and Properties

Naproxcinod, with the chemical formula C₁₈H₂₁NO₆, is systematically named 4-(nitrooxy)butyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate. It is a derivative of the well-known NSAID, naproxen, chemically modified to incorporate a nitric oxide (NO)-donating moiety through an ester linkage.[1] This unique structure is designed to mitigate the gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs.

Table 1: Physicochemical Properties of Naproxcinod

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁NO₆ | [2] |

| Molar Mass | 347.36 g/mol | [2] |

| IUPAC Name | 4-(nitrooxy)butyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | [1] |

| CAS Number | 163133-43-5 | [2] |

| Appearance | Yellowish oil | [3] |

Synthesis of Naproxcinod

The synthesis of naproxcinod is a two-step process involving the preparation of the nitric oxide-donating moiety, 4-(nitrooxy)butan-1-ol, followed by its esterification with naproxen.

Experimental Protocol: Synthesis of 4-(nitrooxy)butan-1-ol

This protocol is adapted from a procedure for the synthesis of a similar nitrooxy alcohol.[3]

Materials:

-

4-bromobutyl acetate

-

Silver nitrate (AgNO₃)

-

Acetonitrile (CH₃CN)

-

Brine (saturated NaCl solution)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

2 N Sodium hydroxide (NaOH) solution

-

Methanol (MeOH)

-

3 N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Celite

-

Silica gel for flash chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4-bromobutyl acetate (1 mmol) in acetonitrile (5 mL), add a solution of silver nitrate (3 mmol) in acetonitrile (5 mL).

-

Reflux the mixture with stirring for 24 hours.

-

After cooling, add brine (25 mL) to the reaction mixture and stir for an additional hour.

-

Filter the silver salts through Celite, and extract the filtrate with diethyl ether (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain crude 4-(nitrooxy)butyl acetate.

-

Dissolve the crude product in a solution of 2 N NaOH (1 mmol) in methanol (5 mL) and stir at room temperature for 2 hours.

-

Acidify the reaction mixture with 3 N HCl and concentrate under reduced pressure.

-

Partition the residue between 3 N HCl and dichloromethane.

-

Wash the organic extract with water and brine, dry over sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by flash chromatography on silica gel (eluent: 0–40% ethyl acetate in hexane) to yield 4-(nitrooxy)butan-1-ol as a yellowish oil.[3]

Experimental Protocol: Esterification of Naproxen with 4-(nitrooxy)butan-1-ol (Steglich Esterification)

This protocol utilizes the Steglich esterification method, which is suitable for acid-sensitive substrates.[4][5]

Materials:

-

Naproxen

-

4-(nitrooxy)butan-1-ol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve naproxen (1 equivalent) and 4-(nitrooxy)butan-1-ol (1.2 equivalents) in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain naproxcinod.

Mechanism of Action

Naproxcinod is a prodrug that is metabolized in the body to release naproxen and a nitric oxide (NO)-donating moiety.[1] This dual mechanism of action is key to its therapeutic profile.

-

Naproxen Moiety: The released naproxen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, naproxen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Nitric Oxide (NO) Moiety: The NO-donating moiety releases nitric oxide, a signaling molecule with various physiological effects. In the context of NSAID therapy, NO is believed to counteract the detrimental effects of COX inhibition, particularly in the gastrointestinal tract and the cardiovascular system. NO can promote vasodilation, inhibit platelet aggregation, and maintain mucosal blood flow, thereby protecting the gastric mucosa and potentially mitigating the blood pressure-elevating effects of COX inhibition.[1]

Mechanism of Action of Naproxcinod

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of naproxcinod in patients with osteoarthritis (OA). The data consistently demonstrate that naproxcinod is superior to placebo in improving pain and function, with a safety profile, particularly concerning blood pressure, that is favorable compared to traditional NSAIDs like naproxen.

Table 2: Efficacy of Naproxcinod in Osteoarthritis of the Knee (13-Week Study) [6]

| Treatment Group | Mean Change from Baseline in WOMAC Pain Score (mm) | p-value vs. Placebo |

| Naproxcinod 750 mg bid | -31.3 | < 0.0001 |

| Naproxcinod 375 mg bid | -28.1 | 0.0008 |

| Placebo | -20.4 | - |

Table 3: Efficacy of Naproxcinod in Osteoarthritis of the Hip (13-Week Study) [7]

| Treatment Group | Mean Change from Baseline in WOMAC Pain Score (mm) | p-value vs. Placebo |

| Naproxcinod 750 mg bid | -25.81 | < 0.0001 |

| Naproxen 500 mg bid | -24.31 | < 0.0001 |

| Placebo | -17.97 | - |

Table 4: Effect of Naproxcinod on Systolic Blood Pressure (13-Week Integrated Analysis) [8]

| Treatment Group | Mean Change from Baseline in Systolic BP (mm Hg) vs. Placebo | 95% Confidence Interval |

| Naproxcinod 750 mg bid | -0.4 | -1.6 to 0.8 |

| Naproxen 500 mg bid | +1.4 | 0.1 to 2.7 |

Visualizations

Synthesis Workflow

Synthesis Workflow of Naproxcinod

Conclusion

Naproxcinod is a rationally designed CINOD that combines the anti-inflammatory and analgesic properties of naproxen with the protective effects of nitric oxide. Its chemical synthesis is achievable through established organic chemistry reactions. Clinical data have demonstrated its efficacy in treating osteoarthritis, with a notable advantage over traditional NSAIDs in terms of its neutral effect on blood pressure. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, offering detailed insights into the chemistry and pharmacology of naproxcinod.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. 4-(Nitrooxy)butan-1-ol | C4H9NO4 | CID 10011944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. Efficacy and safety of naproxcinod in patients with osteoarthritis of the knee: a 53-week prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy, safety, and effects on blood pressure of naproxcinod 750 mg twice daily compared with placebo and naproxen 500 mg twice daily in patients with osteoarthritis of the hip: a randomized, double-blind, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of naproxcinod on blood pressure in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Naproxcinod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxcinod, a cyclooxygenase-inhibiting nitric oxide-donator (CINOD), was developed as a non-steroidal anti-inflammatory drug (NSAID) with a potentially improved safety profile compared to traditional NSAIDs.[1][2][3] Its unique structure, combining the NSAID naproxen with a nitric oxide (NO)-releasing moiety, aimed to mitigate the gastrointestinal and cardiovascular side effects associated with cyclooxygenase (COX) inhibition.[1][2][4] This technical guide provides an in-depth exploration of the metabolic fate and byproducts of naproxcinod, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is crucial for understanding the compound's mechanism of action and its overall pharmacological profile.

Absorption, Distribution, Metabolism, and Excretion (ADME) Overview

Naproxcinod is a prodrug that undergoes rapid metabolism upon administration.[5] It is designed to be cleaved in the body to release its two active components: naproxen and a nitric oxide-donating moiety.[1][5]

-

Absorption: Following oral administration, naproxcinod is readily absorbed from the gastrointestinal tract.

-

Distribution: Once absorbed, the parent compound and its metabolites are distributed throughout the body. Naproxen, one of the primary active metabolites, is known to be highly bound to plasma proteins (approximately 99%).[6][7]

-

Metabolism: The biotransformation of naproxcinod is a critical step in its pharmacological activity. It is primarily hydrolyzed to yield naproxen and 4-(nitrooxy)butanol. The 4-(nitrooxy)butanol is further metabolized to release nitric oxide. The subsequent metabolism of naproxen is well-characterized and involves two main pathways:

-

Excretion: The metabolites of naproxcinod are primarily excreted in the urine.[8][9][10] Studies on naproxen show that a negligible amount of the unchanged drug is found in urine, with the majority being eliminated as glucuronide conjugates.[11][12]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the pharmacokinetics and urinary excretion of naproxen and its metabolites following oral administration. It is important to note that this data is derived from studies of naproxen administration, which is the primary and active metabolite of naproxcinod. Direct and comprehensive human pharmacokinetic and metabolism data for naproxcinod is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of Naproxen in Healthy Adults

| Parameter | 250 mg Dose | 500 mg Dose | Reference |

| Cmax (µg/mL) | 35 ± 0.4 | 29 ± 0.3 | [13] |

| Tmax (h) | 0.5 ± 0 | 0.7 ± 0.1 | [13] |

| AUC (µg·h/mL) | 131 ± 5 | 259 ± 21 | [13] |

| t1/2 (h) | 5.2 ± 0.4 | 11.1 ± 1.3 | [13] |

Table 2: Steady-State Pharmacokinetic Parameters of Naproxen (500 mg twice daily)

| Parameter | Enteric-Coated Naproxen | Standard Naproxen | Reference |

| Cmax (µg/mL) | 94.9 | 97.4 | [14] |

| Tmax (h) | 4.0 | 1.9 | [14] |

| AUC0–12h (µg·h/mL) | 845.0 | 766.8 | [14] |

| t1/2 (h) | 16.3 | 16.9 | [14] |

Table 3: Urinary Excretion of Naproxen and its Metabolites in Humans (following a 500 mg oral dose of naproxen)

| Metabolite | Percentage of Dose Recovered in Urine | Reference |

| Naproxen Acyl Glucuronide | 50.8 ± 7.32% | [10][15] |

| Naproxen Isoglucuronide | 6.5 ± 2.0% | [10][15] |

| O-desmethylnaproxen Acyl Glucuronide | 14.3 ± 3.4% | [10][15] |

| O-desmethylnaproxen Isoglucuronide | 5.5 ± 1.3% | [10][15] |

| Unchanged Naproxen | < 1% | [10][15] |

| Unchanged O-desmethylnaproxen | < 1% | [10][15] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the analysis of naproxcinod and its metabolites.

Quantification of Naproxcinod and Naproxen in Plasma by LC-MS/MS

This method is adapted from a study on rat plasma and is applicable for the simultaneous determination of naproxcinod and its primary metabolite, naproxen.

-

Sample Preparation:

-

To 50 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding 150 µL of methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Synergi Fusion-RP).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Naproxcinod: m/z 348.2 → 302.2

-

Naproxen: m/z 231.1 → 185.1

-

-

Analysis of Naproxen and its Metabolites in Human Urine by HPLC

This protocol is designed for the direct analysis of naproxen, O-desmethylnaproxen, and their glucuronide conjugates in human urine.

-

Sample Preparation:

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the urine sample with the initial mobile phase.

-

Directly inject the diluted sample into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of phosphate buffer and acetonitrile.

-

Detection: UV detection at a wavelength of 232 nm.

-

-

Quantification:

-

Create calibration curves for each analyte (naproxen, O-desmethylnaproxen, and their respective glucuronides) using certified reference standards.

-

Calculate the concentration of each metabolite in the urine samples based on the peak areas and the calibration curves.

-

Solid-Phase Extraction (SPE) for Naproxen from Human Plasma

This protocol provides a method for extracting naproxen from a complex biological matrix like plasma for subsequent analysis.[16]

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Acidify 1 mL of plasma with 50 µL of 1M HCl.

-

Load the acidified plasma onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

-

Elution:

-

Elute naproxen from the cartridge with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.

-

Visualizations

Metabolic Pathway of Naproxcinod

The following diagram illustrates the primary metabolic pathway of naproxcinod.

Caption: Metabolic pathway of naproxcinod.

Experimental Workflow for Metabolite Quantification

The diagram below outlines a typical experimental workflow for the quantification of naproxcinod and its metabolites in biological samples.

Caption: Workflow for metabolite analysis.

Nitric Oxide Signaling Pathway

This diagram illustrates the signaling pathway activated by the nitric oxide released from naproxcinod's metabolite.

Caption: Nitric oxide signaling pathway.

Conclusion

Naproxcinod represents an innovative approach to NSAID therapy by incorporating a nitric oxide-donating moiety to potentially enhance its safety profile. Its metabolic fate is intrinsically linked to its pharmacological activity, with rapid conversion to naproxen and a nitric oxide donor. The subsequent, well-established metabolic pathways of naproxen, including O-demethylation and extensive glucuronidation, lead to the formation of readily excretable metabolites. The nitric oxide released contributes to beneficial cardiovascular effects through the cGMP-PKG signaling pathway. A thorough understanding of these metabolic processes is fundamental for the continued research and development of safer and more effective anti-inflammatory agents. Further studies focusing specifically on the quantitative metabolic profile of naproxcinod in humans would provide a more complete picture of its disposition in the body.

References

- 1. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naproxcinod, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naproxcinod: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose dependent pharmacokinetics of naproxen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of high-dosage naproxen in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics of naproxen, its metabolite O-desmethylnaproxen, and their acyl glucuronides in humans. Effect of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Negligible excretion of unchanged ketoprofen, naproxen, and probenecid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relationship between naproxen plasma concentration and its anti-inflammatory effect in experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpsjournal.com [ijpsjournal.com]

The Early-Phase Discovery of Naproxcinod: A Technical Guide for Drug Development Professionals

Introduction

Naproxcinod, also known as AZD-3582, represents a pioneering effort in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs). It was designed as the first-in-class Cyclooxygenase-Inhibiting Nitric Oxide Donator (CINOD)[1][2]. The core concept behind its discovery was to chemically link a traditional NSAID, naproxen, with a nitric oxide (NO)-releasing moiety. This innovative approach aimed to retain the analgesic and anti-inflammatory efficacy of naproxen while mitigating the well-documented gastrointestinal and cardiovascular side effects associated with NSAID-induced cyclooxygenase (COX) inhibition[2][3]. Upon administration, naproxcinod is metabolized to yield naproxen and a nitric oxide-donating component, allowing for two distinct mechanisms of action[4]. This guide provides a detailed overview of the foundational preclinical and early-phase clinical research that characterized the initial discovery and development of naproxcinod.

Mechanism of Action

Naproxcinod is a prodrug that is metabolized in the body to release two active moieties: naproxen and a nitric oxide (NO) donor[4]. This dual-action mechanism is the cornerstone of its design.

-

Cyclooxygenase (COX) Inhibition : The released naproxen is a well-established non-selective NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of pain and inflammation[2][3].

-

Nitric Oxide (NO) Donation : The second component releases nitric oxide, a critical signaling molecule with several protective physiological roles. The donated NO helps to counteract the deleterious effects of COX inhibition. Its vasodilatory properties can help maintain normal vascular tone and blood pressure, while its cytoprotective effects on the gastrointestinal mucosa, including the maintenance of tissue perfusion, are intended to reduce the risk of NSAID-induced gastric damage[5][6]. Preclinical studies have shown that naproxcinod's NO-donating properties lead to increased levels of cyclic guanosine monophosphate (cGMP) and heme oxygenase-1 (HO-1) mRNA in endothelial cells, further contributing to its vascular and protective effects[7].

References

- 1. Pre-clinical pharmacokinetics of the cyclooxygenase-inhibiting nitric oxide donor (CINOD) AZD3582 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of naproxen overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of the cyclooxygenase inhibiting nitric oxide donator (CINOD) AZD3582 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of local production of endothelium-derived nitric oxide on cGMP signaling and S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme oxygenase-1 ameliorates oxidative stress-induced endothelial senescence via regulating endothelial nitric oxide synthase activation and coupling - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of Naproxcinod in Osteoarthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxcinod is a novel cyclooxygenase-inhibiting nitric oxide-donating (CINOD) drug developed for the management of osteoarthritis (OA). It was designed to provide the analgesic and anti-inflammatory efficacy of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, while mitigating some of the associated adverse effects, particularly gastrointestinal and cardiovascular events. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that have investigated the efficacy, safety, and mechanism of action of naproxcinod in the context of osteoarthritis.

Mechanism of Action

Naproxcinod is a prodrug that, upon oral administration, is metabolized into its active components: naproxen and a nitric oxide (NO)-donating moiety.[1]

-

Naproxen: The naproxen component is a well-established NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Nitric Oxide (NO): The NO-donating moiety releases nitric oxide, a signaling molecule with various physiological effects. In the context of osteoarthritis and NSAID therapy, NO is thought to contribute to the improved safety profile of naproxcinod through several mechanisms, including vasodilation and maintenance of normal vascular tone.[1] This is particularly relevant in counteracting the potential for increased blood pressure sometimes associated with NSAID use.[1]

Preclinical Studies

Animal Models of Osteoarthritis

Preclinical studies in animal models of osteoarthritis have been crucial in establishing the initial efficacy and safety profile of naproxcinod. While specific data on naproxcinod in these models is not extensively detailed in the public domain, studies on its parent compound, naproxen, provide foundational insights. In a rat model of osteoarthritis induced by destabilization of the medial meniscus (DMM), naproxen treatment (8 mg/kg, twice daily for 3 weeks) was shown to significantly reduce articular cartilage degradation compared to placebo.[2][3]

Table 1: Effects of Naproxen in a Rat DMM Model of Osteoarthritis [3]

| Outcome Measure (at 5 weeks) | Placebo (Mean ± SD) | Naproxen (8 mg/kg) (Mean ± SD) | p-value |

| Medial OARSI Score | 13.2 ± 2.4 | 8.7 ± 3.6 | 0.025 |

| Medial Cartilage Depth (mm) | 1.34 ± 0.24 | 1.78 ± 0.26 | 0.005 |

OARSI: Osteoarthritis Research Society International

In Vitro Studies on Chondrocytes

In vitro studies using chondrocytes, the primary cells in cartilage, have helped to elucidate the molecular mechanisms underlying the effects of the components of naproxcinod. Pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) play a significant role in the pathogenesis of osteoarthritis by stimulating the production of matrix-degrading enzymes and inflammatory mediators in chondrocytes.

Nitric oxide has been shown to have complex, context-dependent effects on chondrocyte metabolism. While high concentrations of NO can be detrimental, the levels released by CINODs are thought to have protective effects. NO can modulate the activity of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes responsible for the breakdown of collagen and aggrecan, the major structural components of cartilage.[4] Specifically, NO has been shown to regulate the activity of aggrecanases at a post-transcriptional level in response to TNF-α.[4]

Clinical Pharmacology: Pharmacokinetics and Metabolism

Upon oral administration, naproxcinod is absorbed and rapidly metabolized into naproxen and its NO-donating moiety. The pharmacokinetics of the naproxen component have been well-characterized.

Table 2: Pharmacokinetic Parameters of Naproxen (500 mg oral dose) [5][6]

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 1.9 - 4.0 hours |

| Cmax (Peak Plasma Concentration) | 94.9 - 97.4 µg/mL |

| Half-life (t½) | ~16-17 hours |

| Protein Binding | >99% |

The metabolism of naproxen is primarily hepatic, involving demethylation and subsequent conjugation with glucuronic acid before excretion in the urine.[7]

Clinical Efficacy in Osteoarthritis

The clinical development program for naproxcinod in osteoarthritis included several large, randomized, controlled phase II and phase III clinical trials. The primary efficacy endpoints in these studies were the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and physical function subscales, and the patient's overall rating of disease status.[8][9]

Phase II Dose-Finding Study

A phase II, double-blind, randomized, parallel-group study was conducted to determine the optimal dose of naproxcinod in 543 patients with osteoarthritis of the hip or knee.[10] Patients received naproxcinod (750 mg once daily, 750 mg twice daily, or 1125 mg twice daily), rofecoxib (25 mg once daily), or placebo for 6 weeks.[10]

Table 3: Change from Baseline in WOMAC Pain Subscale Score (Phase II Study) [10]

| Treatment Group | Mean Change from Baseline (mm) | p-value vs. Placebo |

| Placebo | - | - |

| Naproxcinod 750 mg qd | -13 to -14 | ≤ 0.02 |

| Naproxcinod 750 mg bid | -13 to -14 | ≤ 0.02 |

| Naproxcinod 1125 mg bid | -13 to -14 | ≤ 0.02 |

| Rofecoxib 25 mg qd | -13 to -14 | ≤ 0.02 |

qd: once daily; bid: twice daily

All active treatments showed statistically significant reductions in WOMAC pain scores compared to placebo. The 750 mg twice-daily dose was identified as having the best balance of efficacy and safety for further development.[10]

Phase III Confirmatory Studies (301, 302, and 303)

Three pivotal phase III, multicenter, randomized, double-blind, placebo- and naproxen-controlled studies (301, 302, and 303) were conducted to confirm the efficacy and safety of naproxcinod in patients with osteoarthritis of the knee and hip.[8][9]

Table 4: Change from Baseline in WOMAC Scores at Week 13 (Study 302) [9]

| Treatment Group | WOMAC Pain (LS Mean Change ± SE) | WOMAC Function (LS Mean Change ± SE) | Patient's Overall Rating (LS Mean Change ± SE) |

| Placebo | -20.4 ± 1.62 | -14.9 ± 1.56 | 0.49 ± 0.059 |

| Naproxcinod 375 mg bid | -28.1 ± 1.64 | -23.8 ± 1.58 | 0.81 ± 0.060 |

| Naproxcinod 750 mg bid | -31.3 ± 1.67 | -27.8 ± 1.60 | 1.00 ± 0.061 |

| Naproxen 500 mg bid | - | - | - |

LS Mean: Least-Squares Mean; SE: Standard Error

In these studies, both 375 mg and 750 mg twice-daily doses of naproxcinod were statistically superior to placebo in improving the signs and symptoms of osteoarthritis across all co-primary endpoints (p < 0.001).[8][9] Naproxcinod 750 mg twice daily was shown to be non-inferior to naproxen 500 mg twice daily.[9]

Clinical Safety Profile

A key aspect of the development of naproxcinod was its potential for an improved safety profile compared to traditional NSAIDs, particularly concerning blood pressure.

Blood Pressure Effects

In the phase III clinical trials, naproxcinod demonstrated a blood pressure profile similar to placebo, whereas naproxen was associated with an increase in blood pressure.[8]

Table 5: Change from Baseline in Systolic Blood Pressure (SBP) at Week 13

| Treatment Group | Mean Change in SBP (mm Hg) |

| Placebo | Similar to Naproxcinod |

| Naproxcinod 375 mg bid | No significant change from baseline |

| Naproxcinod 750 mg bid | No significant change from baseline |

| Naproxen 500 mg bid | Increase from baseline |

General Safety and Tolerability

Naproxcinod was generally well-tolerated in the clinical trial program, with most adverse events being mild to moderate in severity.[8] The discontinuation rates due to adverse events were comparable between the naproxcinod and naproxen treatment groups.

Experimental Protocols

Phase III Clinical Trial Design (Studies 301, 302, 303)

-

Study Design: Randomized, double-blind, parallel-group, multicenter studies.[8][9]

-

Patient Population: Patients with primary osteoarthritis of the knee or hip.[8][9]

-

Interventions:

-

Naproxcinod 375 mg twice daily

-

Naproxcinod 750 mg twice daily

-

Naproxen 500 mg twice daily

-

Placebo twice daily

-

-

Primary Efficacy Endpoints:

-

Change from baseline in the WOMAC pain subscale.

-

Change from baseline in the WOMAC physical function subscale.

-

Patient's overall rating of disease status (Likert scale).

-

-

Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model, with treatment and study center as factors and the baseline value as a covariate.[9][10][11] Superiority of naproxcinod to placebo and non-inferiority of naproxcinod 750 mg to naproxen 500 mg were assessed.[8][9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Naproxcinod

Caption: Metabolic pathway of naproxcinod and its primary pharmacological effects.

Nitric Oxide Signaling in Chondrocytes

Caption: Role of nitric oxide in modulating matrix degradation in osteoarthritis.

Clinical Trial Workflow

Caption: Generalized workflow of the Phase III clinical trials for naproxcinod.

Conclusion

The foundational studies of naproxcinod demonstrate its efficacy in managing the signs and symptoms of osteoarthritis, with a magnitude of effect comparable to its parent compound, naproxen. The key differentiating feature of naproxcinod is its nitric oxide-donating moiety, which contributes to a favorable blood pressure profile compared to naproxen. This dual mechanism of action, combining cyclooxygenase inhibition with nitric oxide donation, represents a rational approach to developing safer anti-inflammatory and analgesic agents for the long-term management of chronic conditions like osteoarthritis. Further research into the long-term cardiovascular and gastrointestinal safety of CINODs will be valuable in fully defining their role in clinical practice.

References

- 1. Clinical Pharmacokinetics of Naproxen | Scilit [scilit.com]

- 2. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide enhances aggrecan degradation by aggrecanase in response to TNF-α but not IL-1β treatment at a post-transcriptional level in bovine cartilage explants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose dependent pharmacokinetics of naproxen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of naproxcinod in the treatment of patients with osteoarthritis of the knee: a 13-week prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of naproxcinod in patients with osteoarthritis of the knee: a 53-week prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator Naproxcinod in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

In-Vitro Characterization of Naproxcinod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxcinod, also known by its development codes AZD3582 and HCT 3012, is a first-in-class Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donator (CINOD).[1][2] It is a chemical entity that combines the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, with the vasodilatory and cytoprotective effects of nitric oxide.[3][4] Structurally, naproxcinod is an ester of naproxen linked to a nitric oxide-donating moiety.[5] This design aims to mitigate the gastrointestinal and cardiovascular side effects associated with conventional NSAIDs while retaining analgesic and anti-inflammatory efficacy.[1][3] This technical guide provides an in-depth overview of the in-vitro characterization of naproxcinod, detailing the experimental protocols and summarizing key quantitative data.

Core In-Vitro Characterization

The in-vitro evaluation of naproxcinod focuses on three primary areas: its ability to inhibit COX enzymes, its capacity to release nitric oxide, and its effects on key inflammatory signaling pathways.

Cyclooxygenase (COX) Inhibition

Naproxcinod is metabolized in-vivo to naproxen and a nitric oxide-donating moiety.[4] Therefore, its COX-inhibiting properties are primarily attributed to the naproxen component. In-vitro studies have demonstrated that naproxcinod exhibits inhibitory activity against both COX-1 and COX-2, comparable to its parent compound, naproxen.[6]

| Compound | Enzyme | IC50 | Source |

| Naproxen | oCOX-1 | 340 nM | [7] |

| Naproxen | mCOX-2 | 180 nM | [7] |

| Naproxcinod (AZD3582) | COX-1 & COX-2 | Inhibition comparable to naproxen | [6] |

Note: Specific IC50 values for naproxcinod are not consistently reported in publicly available literature; however, its activity is consistently stated to be similar to naproxen.

A common method to determine COX-1 and COX-2 inhibition in vitro is the whole blood assay.

Objective: To measure the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).

Materials:

-

Fresh human whole blood

-

Test compound (Naproxcinod, Naproxen)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Arachidonic acid (substrate)

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)

-

Appropriate solvents and buffers

Procedure:

-

COX-2 Inhibition:

-

Incubate heparinized human whole blood with various concentrations of the test compound for a specified pre-incubation time.

-

Add LPS to induce the expression of the COX-2 enzyme and incubate.

-

Add arachidonic acid to initiate the enzymatic reaction.

-

Stop the reaction and centrifuge to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit. PGE2 is a primary product of the COX-2 pathway.

-

-

COX-1 Inhibition:

-

Incubate heparinized human whole blood with various concentrations of the test compound.

-

Allow the blood to clot to activate platelets, which predominantly express COX-1.

-

Centrifuge to separate the serum.

-

Measure the concentration of TxB2 in the serum using a specific EIA kit. TxB2 is a major product of the COX-1 pathway in platelets.

-

-

Data Analysis:

-

Plot the percentage of inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.

-

Nitric Oxide (NO) Donation

A key feature of naproxcinod is its ability to release nitric oxide. This is typically assessed in vitro by measuring the accumulation of nitrite and nitrate, stable metabolites of NO, in a cell culture medium or by measuring the downstream effects of NO, such as the induction of cyclic guanosine monophosphate (cGMP).[6]

| Compound | Assay | Result | Source |

| Naproxcinod (AZD3582) | cGMP induction in LLC-PK1 cells | Potent induction of cGMP | [6] |

| Naproxcinod (AZD3582) | Nitrate/Nitrite release in human stomach and liver S9 homogenates | Slower release compared to NMI-1182 | [6] |

Objective: To quantify the amount of nitric oxide released from naproxcinod in a cellular or acellular system.

Materials:

-

Test compound (Naproxcinod)

-

Cell line (e.g., RAW 264.7 murine macrophages) or buffer solution

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare solutions of naproxcinod at various concentrations in a suitable buffer or cell culture medium.

-

Incubate the solutions for different time points to allow for the release of NO.

-

At each time point, take an aliquot of the supernatant.

-

Add the Griess Reagent to the supernatant in a 96-well plate. This reagent reacts with nitrite to form a colored azo compound.

-

Incubate at room temperature for a specified time to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve. This concentration is indicative of the amount of NO released.

Effects on Inflammatory Signaling Pathways

Naproxcinod's anti-inflammatory effects extend beyond COX inhibition and NO donation. It has been shown to modulate key intracellular signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

| Compound | Pathway | Cell Line | Effect | Source |

| NO-naproxen | NF-κB | HT-29 human colon cancer cells | Reduced NF-κB protein levels | [8] |

| Naproxen derivative | NF-κB, MAPK | RAW264.7 cells | Inhibition of NF-κB activity and blocking of MAPK signaling | [9] |

Objective: To determine the effect of naproxcinod on the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

Test compound (Naproxcinod)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Cell lysis buffer

-

Primary antibodies against total and phosphorylated forms of NF-κB p65 subunit

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture RAW 264.7 cells to an appropriate confluency.

-

Pre-treat the cells with various concentrations of naproxcinod for a specified time.

-

Stimulate the cells with LPS to induce inflammation and activate the NF-κB pathway.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the NF-κB p65 subunit.

-

Incubate with a suitable secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65. A decrease in this ratio in the presence of naproxcinod indicates inhibition of NF-κB activation.

Visualizations of Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Caption: Metabolism and dual mechanism of action of naproxcinod.

Caption: Experimental workflow for COX inhibition assays.

Caption: Inhibition of the NF-κB signaling pathway by naproxcinod.

Conclusion

The in-vitro characterization of naproxcinod reveals a dual mechanism of action, combining the well-established COX-inhibiting properties of naproxen with the beneficial effects of nitric oxide donation. This unique profile suggests a potentially improved safety profile compared to traditional NSAIDs. The experimental protocols outlined in this guide provide a framework for the continued investigation of naproxcinod and other CINODs, facilitating further research into their therapeutic potential. The provided data and visualizations offer a comprehensive overview for scientists and professionals in the field of drug development.

References

- 1. Naproxcinod, a new cyclooxygenase-inhibiting nitric oxide donator (CINOD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naproxcinod: AZD 3582, HCT 3012, naproxen nitroxybutylester, nitronaproxen, NO-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy, Safety, and Tolerability of the Cyclooxygenase-Inhibiting Nitric Oxide Donator Naproxcinod in Treating Osteoarthritis of the Hip or Knee | The Journal of Rheumatology [jrheum.org]

- 5. Gastrointestinal safety of AZD3582, a cyclooxygenase inhibiting nitric oxide donator: proof of concept study in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the cyclooxygenase inhibitor-NO donors (CINOD), NMI-1182 and AZD3582, using in vitro biochemical and pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Naproxcinod in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naproxcinod is a cyclooxygenase-inhibiting nitric oxide-donating (CINOD) anti-inflammatory agent. It is metabolized in the body to naproxen and a nitric oxide-donating moiety. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of naproxcinod and its active metabolite, naproxen, in plasma is essential.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for this purpose. While LC-MS/MS methods exist for simultaneous quantification, this HPLC-UV method offers a cost-effective and accessible alternative for many laboratories.[1][2][3][4][5]

The method described herein is based on principles adapted from validated methods for naproxen, the main metabolite of naproxcinod, and provides a comprehensive protocol for sample preparation, chromatographic separation, and method validation.[6]

Experimental Protocols

Materials and Reagents

-

Naproxcinod Reference Standard

-

Naproxen Reference Standard

-

Internal Standard (IS): Diclofenac Sodium[6] or Ketoprofen[4][5]

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

Trifluoroacetic Acid (TFA)

-

Orthophosphoric Acid[6]

-

Triethylamine[6]

-

Potassium Dihydrogen Phosphate

-

Sodium Hydroxide

-

Human Plasma (with anticoagulant, e.g., Heparin)

-

Milli-Q or HPLC Grade Water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The conditions provided are a robust starting point and may be optimized for specific equipment.

| Parameter | Condition |

| HPLC Column | C18 Reverse-Phase Column (e.g., Phenomenex GEMINI C18, 150 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5-7.0) in varying ratios (e.g., 50:50 v/v)[6] |

| Buffer Prep | Example: 20 mM Phosphate Buffer with 0.1% TFA, pH adjusted. |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 20 µL |

| Detector Wavelength | 230 nm[6] or 254 nm |

| Column Temperature | Ambient |

| Run Time | ~10 minutes |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Naproxcinod, Naproxen, and the Internal Standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create working standards for calibration curves and quality control samples.

-

Calibration Curve Standards: Spike drug-free human plasma with appropriate volumes of the working standard solutions to achieve a concentration range. A typical range for the metabolite naproxen is 10 µg/mL to 120 µg/mL.[6]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., for naproxen: 10 µg/mL, 60 µg/mL, and 120 µg/mL).[6]

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common, efficient method for extracting naproxen and related compounds from plasma.[6]

-

Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution and vortex briefly.

-

Add 600 µL of acetonitrile (pre-chilled at -20°C) to precipitate plasma proteins.[4][5][7]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an HPLC vial for injection.

Visualized Workflow

Caption: Experimental workflow from plasma sample preparation to final quantification.

Method Validation and Results

The analytical method should be validated according to ICH or FDA guidelines. The following tables summarize expected performance characteristics based on similar validated assays for naproxen.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 10 - 120 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~10 ng/mL[6] |

| Limit of Quantification (LOQ) | ~25 ng/mL[6] |

Table 2: Accuracy and Precision

The intra-day and inter-day precision and accuracy are determined by analyzing the QC samples on the same day and on different days, respectively.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Low (LQC) | 10 | < 5% | < 5% | 96 - 104% |

| Medium (MQC) | 60 | < 5% | < 5% | 97 - 103% |

| High (HQC) | 120 | < 5% | < 5% | 98 - 102% |

| (Data are representative values from validated naproxen assays.) |

Table 3: Recovery and Stability

| Parameter | Result |

| Extraction Recovery | > 90%[6] |

| Freeze-Thaw Stability (3 cycles) | Stable (% change < 15%) |

| Short-Term Stability (Room Temp, 24h) | Stable (% change < 15%) |

| Long-Term Stability (-20°C, 14 days) | Stable (% change < 15%) |

Conclusion

This application note provides a detailed protocol for the quantification of naproxcinod in human plasma using a readily available HPLC-UV system. The method involves a straightforward protein precipitation step and demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and stability. This validated method is suitable for application in pharmacokinetic studies and routine therapeutic drug monitoring.

References

- 1. Simultaneous quantification of naproxcinod and its active metabolite naproxen in rat plasma using LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Bioanalytical Validated LC-MS Method for Determination of Naproxen in Human Plasma | Semantic Scholar [semanticscholar.org]

- 4. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. longdom.org [longdom.org]

Application Notes and Protocols for the Analysis of Naproxcinod and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxcinod is a non-steroidal anti-inflammatory drug (NSAID) designed as a cyclooxygenase (COX) inhibiting nitric oxide (NO) donator. It is a prodrug that is metabolized in the body to release naproxen, a well-known NSAID, and a nitric oxide-donating moiety.[1] This dual mechanism of action is intended to provide the anti-inflammatory and analgesic effects of naproxen while mitigating some of the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs through the vasodilatory and cytoprotective effects of nitric oxide.

The effective analysis of naproxcinod and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides detailed analytical techniques, protocols, and data for the quantification of naproxcinod and its primary metabolites in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Naproxcinod

Naproxcinod undergoes rapid metabolism in vivo. The primary metabolic pathway involves the hydrolysis of the ester linkage to yield naproxen and 4-(nitrooxy)butanol. Naproxen is then further metabolized, primarily through O-demethylation to 6-O-desmethylnaproxen, which can then undergo conjugation, such as glucuronidation.[2][3] The 4-(nitrooxy)butanol moiety is believed to be further metabolized, releasing nitric oxide.

Analytical Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of naproxcinod and its metabolites in biological samples due to its high sensitivity, selectivity, and speed.[4][5]

Simultaneous Quantification of Naproxcinod and Naproxen in Plasma

This section details a validated LC-MS/MS method for the simultaneous determination of naproxcinod and its active metabolite, naproxen, in rat plasma.[4]

Experimental Workflow

Quantitative Data Summary

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Intra- and Inter-day Precision (%RSD) | Mean Extraction Recovery (%) |

| Naproxcinod | 1.00 - 400 | ≥0.9952 | -8.1 to 8.7 | ≤4.53 | >93.1 |

| Naproxen | 20.0 - 8000 | ≥0.9952 | -8.1 to 8.7 | ≤4.53 | >93.1 |

Table 1: Summary of quantitative data for the LC-MS/MS analysis of naproxcinod and naproxen in rat plasma.[4]

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [4]

-

Pipette 50 µL of rat plasma into a microcentrifuge tube.

-

Add a specific amount of internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 150 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography [4]

-

Column: Synergi Fusion-RP C18

-

Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., ammonium acetate) and acid (e.g., formic acid) to ensure proper ionization and chromatography. The exact composition and gradient should be optimized.

-

Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

-

Injection Volume: 5-10 µL.

-

Run Time: Approximately 4 minutes.[4]

3. Tandem Mass Spectrometry [4]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Naproxcinod: m/z 348.2 → 302.2

-

Naproxen: m/z 231.1 → 185.1

-

Internal Standard (example): m/z 271.2 → 203.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Analysis of Naproxen and 6-O-Desmethylnaproxen

For studies focusing on the metabolism of naproxen itself, methods for the simultaneous quantification of naproxen and its major metabolite, 6-O-desmethylnaproxen, are required. Several such methods have been developed, often for analysis in saliva or plasma.[2][6][7][8][9]

Quantitative Data Summary for Saliva Analysis

| Analyte | Lower Limit of Quantification (LLOQ) | Precision (%CV) | Accuracy (%) |

| Naproxen | Specific to the study, typically in the low ng/mL range | <15 | Within ±15 of nominal |

| 6-O-Desmethylnaproxen | Specific to the study, typically in the low ng/mL range | <15 | Within ±15 of nominal |

Table 2: General validation parameters for the LC-MS/MS analysis of naproxen and 6-O-desmethylnaproxen in saliva.[2]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction for Saliva) [9]

-

To a volume of saliva, add an appropriate internal standard.

-

Acidify the sample with an acid such as HCl.

-

Add an immiscible organic solvent (e.g., ethyl acetate).

-

Vortex to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography [9]

-

Column: A C18 reversed-phase column (e.g., Shim-Pack XR-ODS).

-

Mobile Phase: A mixture of methanol and an aqueous buffer like 10 mM ammonium acetate (e.g., 70:30, v/v).

-

Flow Rate: Approximately 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Run Time: Around 5 minutes.

3. Tandem Mass Spectrometry

-

Ionization Mode: ESI, mode (positive or negative) to be optimized for the analytes.

-

Detection Mode: MRM.

-

MRM Transitions: Specific precursor-product ion pairs for naproxen, 6-O-desmethylnaproxen, and the internal standard need to be determined and optimized.

Conclusion